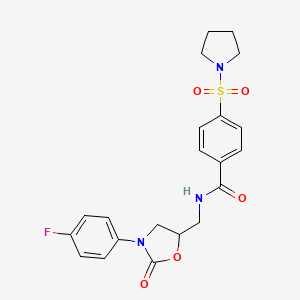

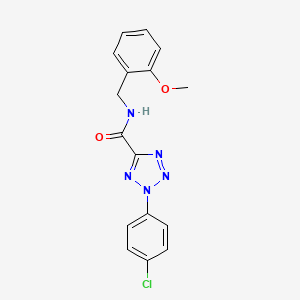

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains several functional groups, including a fluorophenyl group, an oxazolidinone ring, a pyrrolidine ring, and a benzamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Pyrrolidine rings, for example, can be synthesized from a variety of precursors, including amino acids like proline .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The fluorophenyl group, for example, would likely contribute to the compound’s polarity and could influence its interactions with other molecules .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The benzamide group, for example, could potentially undergo hydrolysis to form an amine and a carboxylic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could influence its solubility and its ability to cross biological membranes .

Scientific Research Applications

Organic Synthesis: Pinacol Boronic Esters

Pinacol boronic esters serve as highly valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic chemists, allowing them to access diverse chemical scaffolds.

Hydromethylation of Alkenes

The catalytic protodeboronation of pinacol boronic esters enables a fascinating transformation: formal anti-Markovnikov alkene hydromethylation. By pairing this protocol with a Matteson–CH₂–homologation, researchers can achieve hydromethylation of alkenes in an unprecedented manner. This reaction sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its synthetic utility .

Materials Science: Functionalized Boronic Esters

Beyond organic synthesis, functionalized boronic esters find applications in materials science. Researchers can incorporate these building blocks into polymers, dendrimers, and other macromolecular structures. By tailoring the substituents, they can fine-tune material properties such as solubility, reactivity, and self-assembly behavior.

Safety And Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential uses. For example, if it were a drug, studies could be conducted to optimize its pharmacokinetic properties, assess its efficacy and safety, and explore its mechanism of action .

properties

IUPAC Name |

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5S/c22-16-5-7-17(8-6-16)25-14-18(30-21(25)27)13-23-20(26)15-3-9-19(10-4-15)31(28,29)24-11-1-2-12-24/h3-10,18H,1-2,11-14H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTJPFOUPCRVCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![4-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2418242.png)

![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B2418243.png)

![Tricyclo[4.2.1.0^{2,5}]nonan-3-one](/img/structure/B2418246.png)

![2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2418253.png)

![propyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2418256.png)

![2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2418257.png)

![Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2418258.png)